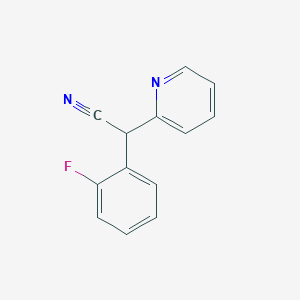

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile

Description

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile is a nitrile-containing bifunctional compound featuring a fluorinated aryl group (2-fluorophenyl) and a pyridine ring. This structure combines electron-withdrawing (fluorine, nitrile) and aromatic π-system components, making it relevant in pharmaceutical synthesis and materials science.

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-12-6-2-1-5-10(12)11(9-15)13-7-3-4-8-16-13/h1-8,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXGMCWXNSTNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)C2=CC=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with 2-bromopyridine under basic conditions. A common method includes:

Reactants: 2-fluorobenzyl cyanide, 2-bromopyridine

Catalyst: Palladium(0) complex

Base: Potassium carbonate

Solvent: Dimethylformamide (DMF)

Conditions: Heating to 100°C for several hours

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted acetonitriles.

Scientific Research Applications

Pharmaceutical Development

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as anti-cancer agents and inhibitors of specific biological pathways.

Case Study: Synthesis of Anticancer Agents

Recent studies have focused on synthesizing derivatives of this compound that exhibit cytotoxic activity against cancer cell lines. For instance, modifications to the pyridine ring have been shown to enhance selectivity and potency against certain cancer types, demonstrating its utility in drug design .

Material Science

The compound's unique properties also make it a candidate for applications in material science, particularly in the synthesis of luminescent materials and metal-organic frameworks (MOFs).

Case Study: Luminescent Materials

Research has indicated that incorporating 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile into MOFs can lead to materials with enhanced luminescent properties. These materials are being investigated for applications in sensing and environmental monitoring .

Table 1: Comparison of Biological Activities

| Compound Derivative | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Derivative A | Anticancer | 45.69 | |

| Derivative B | Antifibrotic | 45.81 | |

| Derivative C | Enzyme Inhibition | 30.00 |

Table 2: Synthesis Methods

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which it is used.

Comparison with Similar Compounds

Structural Analogs with Pyridine and Phenyl Modifications

Fluorine Positional Isomers

2-(4-Fluoropyridin-2-yl)acetonitrile (CAS 1000504-35-7) :

Fluoro(2-fluorophenyl)acetonitrile :

Nitro and Electron-Withdrawing Group Derivatives

5-Nitro-2-pyridineacetonitrile (CAS 123846-66-2) :

- (E)-3-(2-Chloro-4-fluorophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)acrylonitrile: Combines a chlorinated fluorophenyl group with an imidazo-pyridine-acetonitrile backbone.

Heterocyclic and Functionalized Derivatives

Imidazo-Pyridine Hybrids

- 2-{7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile (CAS 577777-13-0): Molecular weight: 172.19 g/mol.

Silyl-Protected Derivatives

- 2-(3-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-2-yl)-2-(4-methoxyphenyl)acetonitrile :

Key Data Table

*Estimated based on molecular formula C₁₄H₁₀FN₂.

Biological Activity

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile, also known as 2-Phenyl-2-(pyridin-2-yl)acetonitrile, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile

- Molecular Formula : C13H10FN2

- Molecular Weight : 220.23 g/mol

- CAS Number : 5005-36-7

The compound acts primarily through inhibition of specific biological pathways. It is known to be a metabolite of SC 15396, which suggests its role in gastric acid secretion regulation. The exact biochemical pathways and targets are still under investigation, but its relationship with SRC-3 (steroid receptor coactivator 3) indicates a potential role in cancer therapy, particularly in breast cancer treatment by inducing apoptosis selectively in cancer cells without harming normal cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile. The compound has demonstrated moderate to good activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

Additionally, antifungal activity has been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Cancer Therapeutics

The compound's role in cancer therapy is particularly promising. As a selective inhibitor of SRC-3, it has shown efficacy in inducing cell death in breast cancer models at low nanomolar concentrations. This selectivity is crucial for minimizing side effects and enhancing therapeutic outcomes.

Case Studies and Research Findings

- SRC-3 Inhibition : A study demonstrated that compounds similar to 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile could inhibit SRC-3-mediated pathways, leading to reduced tumor growth in preclinical models.

- Antimicrobial Efficacy : Research evaluating various pyridine derivatives indicated that modifications to the structure could enhance antimicrobial potency, suggesting that further optimization of this compound could yield more effective agents against resistant bacterial strains .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with high gastrointestinal absorption and brain permeability, making it a candidate for central nervous system-targeted therapies .

Q & A

Q. Critical Factors :

- Catalysts : Palladium complexes for cross-coupling .

- Reaction Conditions : Acidic media (H₂SO₄) for nitration/functionalization , temperatures between 60–100°C.

- Purification : Column chromatography or recrystallization to isolate the product .

Basic: How can spectroscopic techniques characterize this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine/fluorophenyl) and the nitrile carbon (δ ~115 ppm) .

- IR Spectroscopy : Detect the C≡N stretch (~2240 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ at m/z 213) and fragmentation patterns (e.g., loss of HCN) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (if crystalline) .

Advanced: What strategies optimize regioselectivity in introducing the fluorine substituent?

Answer:

Regioselective fluorination requires:

- Directing Groups : Use meta-directing groups (e.g., -CN, -NO₂) to steer fluorine to the ortho position .

- Electrophilic Fluorination : Employ Selectfluor® or N-fluoropyridinium salts in aprotic solvents (e.g., DMF) to favor ortho substitution .

- Computational Modeling : Pre-screen reaction pathways using DFT (B3LYP/6-31G*) to predict regioselectivity .

Example : Nitration prior to fluorination can block undesired positions, improving yield (>70%) .

Advanced: How does the fluorine substituent influence electronic properties and reactivity?

Answer:

The ortho-fluorine exerts:

- Electron-Withdrawing Effect : Reduces electron density on the phenyl ring, altering reaction kinetics (e.g., slower electrophilic substitution) .

- Steric Hindrance : Restricts rotation around the C-C bond, stabilizing specific conformers .

- Lipophilicity Enhancement : Increases logP, improving membrane permeability in biological assays .

Mechanistic Impact : Fluorine’s electronegativity polarizes the acetonitrile group, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis to amides) .

Advanced: What computational methods model this compound’s geometry and electronic structure?

Answer:

- Geometry Optimization : Use Hartree-Fock (HF/6-31G*) or DFT (B3LYP/6-311++G**) to predict bond lengths/angles .

- Electronic Structure : Analyze frontier orbitals (HOMO/LUMO) to assess reactivity (e.g., nitrile’s electrophilicity) .

- Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate acetonitrile/water environments .

Software : Gaussian, ORCA, or Q-Chem for high-accuracy simulations.

Advanced: What HPLC conditions are optimal for purity analysis?

Answer:

HPLC Parameters (Table 2):

Validation : Spike with known impurities (e.g., de-fluorinated byproducts) to confirm resolution .

Advanced: What bioreduction pathways are plausible for the acetonitrile group?

Answer:

In biological systems:

- Cytochrome P450 Oxidation : Convert nitrile to amides or carboxylic acids via intermediate iminoxyl radicals .

- Glutathione Conjugation : Nucleophilic attack by GSH’s thiol group, forming thioamide adducts .

- Enzymatic Hydrolysis : Nitrilases or nitrile hydratases may catalyze conversion to 2-(2-fluorophenyl)-2-(pyridin-2-yl)acetamide .

Experimental Design : Use LC-MS/MS to track metabolites in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.